2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and an iodine substituent at the 5-position of the aromatic ring. The Cbz group is widely employed in organic synthesis to protect amines during multi-step reactions, while the iodine atom offers opportunities for further functionalization via cross-coupling (e.g., Suzuki or Ullmann reactions). This compound is cataloged as a building block in synthetic chemistry, indicating its utility in pharmaceutical and materials science research .
Eigenschaften
Molekularformel |
C15H12INO4 |
|---|---|
Molekulargewicht |
397.16 g/mol |
IUPAC-Name |
5-iodo-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12INO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
UXJQGMCULRVEED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)I)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Advantages and Challenges
| Aspect | Details |
|---|---|
| Yield | Reported yields range from 72% to 84%, with improved methods achieving up to 84% |
| Purity | Crude product may have colored impurities (brown to purple), requiring purification |
| Purification | Some methods require bleaching with agents like V-Brite B and decolorizing charcoal |
| Iodine Recovery | Older methods recover unused iodine as potassium iodide, increasing complexity and cost |
| Process Complexity | Improved methods avoid iodine recovery steps and reduce purification needs |
| Solvent Use | Acetic acid-based solvents improve solubility and reaction efficiency |
Representative Preparation Data
| Parameter | Value/Range | Notes |
|---|---|---|
| Solvent (Acetic acid : Water) | Up to 4:1 (weight ratio) | Ensures substrate solubility |
| Molecular iodine equivalents | 0.3 to 0.7 (preferably 0.5) | Controls mono-iodination, prevents diiodination |
| Hydrogen peroxide concentration | 30-60% aqueous solution | Industrially available concentration |
| Hydrogen peroxide to iodine ratio | 1 to 4 (preferably 2 to 3) | Balances reaction rate and selectivity |
| Yield | 72% to 84% | Higher yields with controlled addition and solvent choice |
Summary of Patent-Based Method (CN100545146C, US7378546B2, EP1777215B1)
- The iodination of 2-aminobenzoic acid with molecular iodine in acetic acid solvent and hydrogen peroxide oxidant affords 2-amino-5-iodobenzoic acid with good yield and purity.
- The method avoids complex iodine recovery and purification steps.
- Reaction conditions are optimized to prevent over-iodination and side reactions.
- Gradual addition of reagents improves yield and selectivity.
Protection of 2-Amino-5-iodobenzoic Acid to Form 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid
General Strategy
- The amino group of 2-amino-5-iodobenzoic acid is protected by introducing the benzyloxycarbonyl (carbobenzyloxy or Cbz) group.
- This is typically achieved by reaction with benzyloxycarbonyl chloride (Cbz-Cl) or benzyloxycarbonyl anhydride in the presence of a base.
Typical Reaction Conditions
| Reagent | Role | Typical Amounts/Conditions |
|---|---|---|
| 2-Amino-5-iodobenzoic acid | Substrate | Dissolved in suitable solvent (e.g., dioxane, dichloromethane) |
| Benzyloxycarbonyl chloride | Protecting agent | 1.0 to 1.2 equivalents |
| Base (e.g., sodium bicarbonate, triethylamine) | Neutralizes HCl formed | Stoichiometric or slight excess |
| Temperature | 0 to room temperature | To control reaction rate and minimize side reactions |
| Reaction time | 1 to 4 hours | Monitored by TLC or HPLC |
Workup and Purification
- After completion, the reaction mixture is quenched with water.
- The product is extracted into organic solvents.
- Purification is performed by crystallization or chromatographic methods to obtain pure 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid.
Data Table Summarizing Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation Reactions: The benzyloxycarbonyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Employs oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Involves the use of hydrogen gas and palladium catalysts.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating selective reactions in peptide synthesis. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substitution Patterns
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
Physicochemical Properties
*Estimated using fragment-based calculations.
Key Observations :
- The higher LogP of the target compound (~3.5) suggests greater lipophilicity compared to analogs like (LogP ~1.0), likely due to the hydrophobic Cbz group.
- Lavendustin C has a high polar surface area (126 Ų) due to multiple hydroxyl groups, enhancing solubility in polar solvents.
- The benzimidazole derivative exhibits a high melting point (280–286°C), indicative of strong intermolecular interactions.
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
- 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid exhibits intramolecular O–H⋯N hydrogen bonds forming an S(6) ring motif, with a 3D network stabilized by C–H⋯O interactions. Refinement parameters (R = 0.049) confirm high structural accuracy.
Biologische Aktivität
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid, an organic compound with the molecular formula C₁₅H₁₃N₁O₄I, is a derivative of benzoic acid. This compound features a benzyloxycarbonyl (Cbz) protective group on the amino group and an iodine atom at the 5-position of the benzoic acid ring. Its unique structure contributes to its potential biological activities, particularly in pharmaceutical applications.
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid typically involves reactions that protect the amino group and introduce the iodine substituent. The compound's stability and reactivity make it a valuable intermediate in organic synthesis and drug development. Industrial methods for its production are optimized for higher yields and purity through techniques such as continuous flow reactors.
Biological Activity
The biological activity of this compound is primarily linked to its role as a prodrug . Upon hydrolysis of the benzyloxycarbonyl group, it releases active compounds that can interact with various biological targets. This mechanism is particularly relevant in cancer research, where derivatives of this compound have shown potential anti-cancer properties due to structural similarities with known bioactive compounds.
The prodrug nature allows for selective activation in specific tissues, enhancing therapeutic efficacy while minimizing side effects. The released active moieties are capable of inhibiting enzymes or pathways associated with disease processes, particularly in cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-5-iodobenzoic acid | Contains an amino group and iodine at the 5-position | More reactive due to lack of protective groups |
| Benzyloxycarbonyl amino acids | Contains benzyloxycarbonyl protection | Widely used in peptide synthesis |
| 2-Amino-benzoic acid | Basic structure without iodine or protective groups | Simpler structure; used in various biochemical assays |
The presence of both the benzyloxycarbonyl protecting group and iodine distinguishes this compound from its analogs, providing unique properties that enhance its utility in research and development.
Case Studies and Research Findings
Recent studies have explored the interactions of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid with biological targets:
- Anticancer Activity : Derivatives have been investigated for their ability to inhibit specific enzymes involved in cancer progression. For instance, compounds structurally related to this benzoic acid derivative demonstrated significant inhibition of cell proliferation in various cancer cell lines.
- Enzyme Inhibition : Research has indicated that certain derivatives can effectively inhibit cathepsin L, an enzyme implicated in tumor invasion and metastasis. In vitro studies showed that these compounds reduced invasive potential significantly at low concentrations .
- Toxicity Studies : Toxicity assessments revealed that some derivatives exhibited lower cytotoxicity towards normal cells compared to cancer cells, making them promising candidates for therapeutic applications .
Q & A
Basic: What are the optimal synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid, and how can reaction purity be maximized?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Iodination : Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) at the 5-position of 2-aminobenzoic acid derivatives .
- Cbz Protection : Reaction of the amino group with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine to form the protected intermediate .
- Purification : Use of recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate high-purity product (>98%) .
Critical Tip : Monitor reaction progress via TLC and confirm regioselectivity using -NMR to avoid over-iodination or side reactions at the carboxyl group .
Advanced: How can structural contradictions arise in characterization data (e.g., NMR vs. X-ray crystallography), and how should they be resolved?
Methodological Answer:
Discrepancies often stem from dynamic processes (e.g., rotational isomerism) or crystal-packing effects. For example:
- NMR vs. X-ray : The Cbz group may exhibit conformational flexibility in solution (observed as splitting in -NMR signals) but adopt a fixed geometry in the solid state (via X-ray) .
- Resolution : Use variable-temperature NMR to identify equilibrium states and compare with DFT-optimized structures (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
Case Study : A related iodobenzoic acid derivative showed a 5° deviation in dihedral angles between computational and crystallographic data due to solvent interactions .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- - and -NMR : Confirm substitution patterns (e.g., iodine at C5: δ ~7.8 ppm for aromatic protons; Cbz carbonyl at ~155 ppm) .
- HRMS : Validate molecular weight (expected [M+H] at m/z 428.02 for CHINO) .
- FT-IR : Identify key functional groups (C=O stretch at ~1700 cm, N-H bend at ~1530 cm) .
Advanced: How does the iodine substituent influence cross-coupling reactivity in drug design applications?
Methodological Answer:
The 5-iodo group enables transition metal-catalyzed reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for late-stage diversification:
- Suzuki Coupling : Replace iodine with aryl/heteroaryl boronic acids using Pd(PPh) in THF/HO (yields >75%) .
- Mechanistic Insight : The electron-withdrawing carboxyl group activates the iodine for oxidative addition, but steric hindrance from the Cbz group may require tailored ligands (e.g., XPhos) .
Application Example : A related 5-iodobenzoic acid derivative was coupled with a pyrimidine boronic acid to generate a kinase inhibitor precursor .
Basic: How should stability studies be designed to assess degradation under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions .
- Analysis : Use LC-MS to identify degradation products (e.g., de-iodination or Cbz cleavage). Stability-indicating HPLC methods with a C18 column (ACN/0.1% formic acid gradient) are recommended .
Key Finding : The Cbz group is susceptible to hydrogenolysis (e.g., Pd/C, H), requiring anaerobic storage at 2–8°C .
Advanced: What computational strategies predict binding interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with a protein crystal structure (e.g., COX-2 or tyrosine kinase) to model binding. The carboxylate may chelate Mg in active sites .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess conformational stability. The iodine’s hydrophobic surface area may enhance van der Waals interactions .
Validation : Compare predicted binding energies with experimental IC values from enzyme inhibition assays .
Basic: How can analytical methods be optimized for quantifying trace impurities?
Methodological Answer:
- HPLC-DAD : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities at 254 nm .
- Validation Parameters : Include linearity (R >0.999), LOD/LOQ (0.1–0.5 µg/mL), and precision (%RSD <2%) per ICH Q2(R1) .
Advanced: What in vivo considerations apply to prodrug strategies involving this compound?
Methodological Answer:
- Ester Prodrugs : Synthesize methyl or ethyl esters of the carboxyl group to enhance bioavailability. Hydrolyze in vivo by esterases .
- Pharmacokinetics : Assess plasma stability (e.g., rat liver microsomes) and tissue distribution via LC-MS/MS. The iodine’s lipophilicity may prolong half-life .
Basic: What are the key differences in reactivity between this compound and its non-iodinated analogs?
Methodological Answer:
- Electrophilicity : The iodine increases electron density at the ortho/para positions, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Steric Effects : The bulky Cbz group may hinder reactions at the 2-position, necessitating microwave-assisted synthesis for improved kinetics .
Advanced: How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
Methodological Answer:
- MOF Synthesis : Coordinate the carboxylate group with Zn or Cu nodes under solvothermal conditions. The iodine may act as a halogen bond donor for guest molecule capture .
- Application : Test catalytic activity in Knoevenagel condensations (e.g., benzaldehyde + malononitrile) with >90% conversion under mild conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
